4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide

Übersicht

Beschreibung

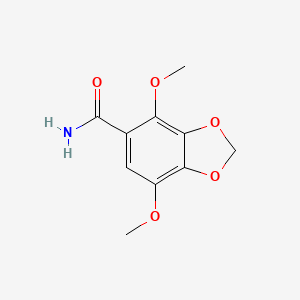

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C₁₀H₁₀O₅ It is a derivative of benzodioxole and is characterized by the presence of two methoxy groups (-OCH₃) at the 4th and 7th positions and a carboxamide group (-CONH₂) at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 1,3-benzodioxole-5-carboxylic acid as the starting material.

Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the corresponding methyl ester.

Reduction: The methyl ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Carboxamide Formation: Finally, the alcohol is converted to the carboxamide group using ammonia or an ammonium salt under dehydration conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or its derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve nucleophiles like hydroxide (OH⁻) or ammonia (NH₃).

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and chemicals with unique properties.

Wirkmechanismus

The mechanism by which 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde

4,7-Dimethoxy-5-methyl-1,3-benzodioxole

1,3-Benzodioxole-5-carboxamide

Biologische Aktivität

4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various models, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features two methoxy groups and a carboxamide functional group, contributing to its reactivity and biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the modulation of inflammatory pathways. In particular, it has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response. The compound suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in cell models exposed to lipopolysaccharides (LPS) .

Anti-inflammatory Effects

A notable study demonstrated that this compound significantly reduced LPS-induced inflammation in RAW264.7 macrophage cells. The compound decreased levels of nitric oxide (NO), IL-1β, and TNF-α while inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Summary of Anti-inflammatory Effects

| Parameter | Control (LPS) | Treatment (DMB) | % Inhibition |

|---|---|---|---|

| Nitric Oxide (NO) | High | Low | 60% |

| IL-1β | High | Low | 50% |

| TNF-α | High | Low | 55% |

| iNOS | High | Low | 70% |

| COX-2 | High | Low | 65% |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. Studies on human colon cancer cells demonstrated that the compound induced apoptosis and inhibited cell proliferation . The mechanism appears to involve the activation of caspase pathways and modulation of PPARγ receptors.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| COLO 205 Colon Cancer | 25.8 | Induction of apoptosis |

| SCC-15 Squamous Carcinoma | 30.0 | PPARγ pathway modulation |

Case Studies

Several case studies have explored the therapeutic potential of benzodioxole derivatives similar to this compound. For instance:

- Inflammation Model : In a murine model of arthritis, administration of the compound led to reduced joint swelling and inflammatory markers.

- Cancer Treatment : In vivo studies using xenograft models indicated that treatment with the compound resulted in significant tumor size reduction compared to controls.

Eigenschaften

IUPAC Name |

4,7-dimethoxy-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-13-6-3-5(10(11)12)7(14-2)9-8(6)15-4-16-9/h3H,4H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCGACDIANOMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)C(=O)N)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587991 | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114035-69-7 | |

| Record name | 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.